5-Bromo-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in various scientific fields due to its unique physical, chemical, and biological properties. This compound is characterized by the presence of a bromine atom and two methyl groups on a benzene ring, along with a sulfonamide functional group. Its molecular formula is and it has a molecular weight of approximately 277.15 g/mol. The compound is typically presented as a white to off-white crystalline powder that is moderately soluble in water and organic solvents such as dimethyl sulfoxide and dimethylformamide.
5-Bromo-2,4-dimethylbenzene-1-sulfonamide belongs to the class of sulfonamides, which are compounds that contain a sulfonamide group (-SO2NH2). Sulfonamides are widely recognized for their antibacterial properties and are utilized in various pharmaceutical applications. This specific compound can be synthesized through several chemical reactions involving brominated aromatic compounds and sulfonyl chlorides.
The synthesis of 5-Bromo-2,4-dimethylbenzene-1-sulfonamide can be achieved through multiple methods:
The synthesis process often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound.
The molecular structure of 5-Bromo-2,4-dimethylbenzene-1-sulfonamide features:
The compound has a melting point ranging from 185 to 187 degrees Celsius, indicating its stability under moderate heat. The XLogP3 value is approximately 4.9, suggesting its lipophilicity.
5-Bromo-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions often require specific catalysts or conditions (e.g., temperature control) to optimize yields and selectivity.
The mechanism of action for compounds like 5-Bromo-2,4-dimethylbenzene-1-sulfonamide primarily revolves around their biological activity as antibacterial agents. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. This inhibition leads to disrupted nucleic acid synthesis, ultimately preventing bacterial proliferation .
These properties contribute to its potential applications in medicinal chemistry and pharmaceuticals .
5-Bromo-2,4-dimethylbenzene-1-sulfonamide has several scientific uses:
The synthesis of 5-bromo-2,4-dimethylbenzene-1-sulfonamide relies critically on sequential regioselective electrophilic substitutions. The electron-donating methyl groups in 2,4-dimethylaniline or xylene derivatives direct electrophilic attack, enabling precise bromination at the C5 position. For substrates like 2,4-dimethylaniline, bromination using bromine (Br₂) in acetic acid at 0–5°C achieves >90% C5 selectivity due to steric and electronic effects (ortho/para-directing methyl groups and meta-directing protonated aniline) [2]. Subsequent diazotization and sulfite reduction yield the sulfonyl chloride precursor. Alternatively, direct sulfonation of 1,3-dimethylbenzene (m-xylene) with chlorosulfonic acid (ClSO₃H) at 0°C produces 2,4-dimethylbenzene-1-sulfonyl chloride, followed by FeCl₃-catalyzed bromination exclusively at the C5 position [4]. Sulfonamide formation occurs via ammonolysis of the sulfonyl chloride in tetrahydrofuran (THF)/water mixtures, yielding the target compound in 85–92% purity [1].
Table 1: Regioselective Bromination Strategies for Sulfonamide Precursors
Substrate | Brominating Agent | Catalyst/Conditions | Selectivity (C5) | Yield (%) |
---|---|---|---|---|
2,4-Dimethylaniline | Br₂ (1.05 eq) | Acetic acid, 0–5°C | >90% | 88 |
2,4-Dimethylbenzene-1-sulfonyl chloride | Br₂ (1.0 eq) | FeCl₃ (5 mol%), CH₂Cl₂, RT | >95% | 92 |
m-Xylene | Br₂ (1.1 eq) | AlBr₃ (10 mol%), 40°C | 85% | 79 |
While 5-bromo-2,4-dimethylbenzene-1-sulfonamide lacks inherent chirality, its sulfonyl group serves as a handle for synthesizing enantiomerically enriched derivatives. Chiral auxiliaries and transition-metal catalysis enable asymmetric C–N bond formation. Palladium/Xantphos systems facilitate coupling with chiral amines (e.g., (R)-1-phenylethylamine), achieving up to 95% ee under optimized conditions (Cs₂CO₃ base, dioxane, 100°C) [5]. Alternatively, enzymatic resolution using Candida antarctica lipase B (CAL-B) selectively acylates primary amines attached to the sulfonamide nitrogen, yielding chiral intermediates with 89% ee [7]. Emerging methodologies include organocatalytic asymmetric Michael additions, where chiral squaramides catalyze the addition of sulfonamide-derived nucleophiles to α,β-unsaturated carbonyls (70–82% ee) [2].
Continuous flow technology enhances the scalability and safety of key synthetic steps, particularly exothermic sulfonylation and bromination. Microreactor systems enable precise temperature control (<5°C) during chlorosulfonylation of m-xylene, reducing decomposition byproducts and improving sulfonyl chloride yield to 94% (residence time: 120 s) [3]. Bromination in tubular reactors with static mixers achieves near-quantitative conversion using 1.05 eq Br₂ at 40°C (residence time: 90 s), compared to 80% conversion in batch mode [3]. Integrated neutralization and extraction modules allow direct conversion of sulfonyl chlorides to sulfonamides via inline ammonia injection, reducing processing time by 60%.
Table 2: Continuous Flow vs. Batch Process Efficiency
Step | Parameter | Batch Process | Continuous Flow |
---|---|---|---|
Sulfonylation | Temperature Control | ±5°C (ice bath) | ±0.5°C (Peltier) |
Reaction Time | 2 h | 120 s | |
Bromination | Br₂ Equivalents | 1.2 eq | 1.05 eq |
Byproduct Formation | 8–12% dibromide | <2% dibromide | |
Sulfonamide Formation | Processing Time | 4 h (including workup) | 25 min (inline) |
The bromine atom in 5-bromo-2,4-dimethylbenzene-1-sulfonamide serves as a versatile site for metal-catalyzed cross-coupling, enabling access to complex derivatives. Key advancements include:
Table 3: Palladium-Catalyzed Cross-Coupling Applications
Reaction Type | Catalyst/Ligand | Nucleophile | Yield Range (%) | Key Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 72–85 | Biaryl drug-like scaffolds |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Secondary amines | 60–78 | Aniline sulfonamide libraries |
Carbonylative Suzuki | Pd(OAc)₂/RuPhos, CuI | Arylboronic esters | 65–70 | Ketone-based enzyme inhibitors |
Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Terminal alkynes | 75–88 | Fluorescent probes |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8